2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)propanamide
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Overview
Description
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide is a synthetic organic compound with a complex molecular structure It is characterized by the presence of a chlorinated phenoxy group, a methylphenyl group, and a thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide typically involves multiple steps. One common approach is to start with the chlorination of 3-methylphenol to obtain 4-chloro-3-methylphenol. This intermediate is then reacted with 2-bromo-1-(thiophen-2-yl)ethanone to form the corresponding ether. The final step involves the amidation of the ether with 4-methylphenylamine under appropriate conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated phenoxy group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or alcoholic medium.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Replacement of the chlorine atom with nucleophiles such as hydroxide or alkoxide ions.
Scientific Research Applications
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique chemical structure.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
2-(4-Chloro-2-methylphenoxy)acetic acid: Known for its herbicidal properties.
4-(4-Chloro-3-methylphenoxy)phenylboronic acid: Used in organic synthesis.
Uniqueness
2-(4-Chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-[(thiophen-2-yl)methyl]propanamide stands out due to its combination of functional groups, which confer unique chemical reactivity and potential biological activity. Its structure allows for diverse modifications and applications, making it a valuable compound in various fields of research.
Properties
Molecular Formula |
C22H22ClNO2S |
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Molecular Weight |
399.9 g/mol |
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(4-methylphenyl)-N-(thiophen-2-ylmethyl)propanamide |
InChI |
InChI=1S/C22H22ClNO2S/c1-15-6-8-18(9-7-15)24(14-20-5-4-12-27-20)22(25)17(3)26-19-10-11-21(23)16(2)13-19/h4-13,17H,14H2,1-3H3 |
InChI Key |
GLYXEFARIOPJHB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC=CS2)C(=O)C(C)OC3=CC(=C(C=C3)Cl)C |
Origin of Product |
United States |
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